molecular formula C15H14N2OS2 B2771952 (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-47-9

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No.: B2771952
CAS No.: 915186-47-9
M. Wt: 302.41
InChI Key: YLNPRXAMUHNQHZ-NXVVXOECSA-N
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Description

(Z)-2-(2-(Phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a chemical compound of significant interest in medicinal and heterocyclic chemistry research. This molecule features a thiazole core, a privileged scaffold in drug discovery, which is further substituted with a thiophene ring and an ethanol side chain, and is characterized by a phenylimino group in a specific (Z) configuration . The structural complexity of this compound, incorporating both sulfur- and nitrogen-containing heterocycles, makes it a valuable intermediate for the synthesis of more complex molecules and for probing structure-activity relationships .Thiazole and imino-based compounds are extensively investigated for their diverse biological potentials. While the specific activities of this compound require further investigation, structurally related analogues have been reported to possess notable pharmacological properties. For instance, thiazole derivatives are frequently explored for their anti-inflammatory and immunomodulatory effects . Furthermore, the presence of the thiophene moiety is a common feature in compounds with demonstrated antifungal activity, as seen in novel 4,5,6,7-tetrahydrothieno[3,2-b]pyridine derivatives which have shown promising efficacy against plant pathogenic fungi . The imino (C=N) group, a key functional group in Schiff bases, is known to be biologically favored and is often involved in the formation of stable metal complexes, which can enhance and diversify biological activity, including antiviral, antibacterial, and anticancer effects .Researchers can utilize this compound as a key synthetic precursor or as a model compound for developing new active agents. Its structure presents opportunities for further chemical modification, such as complexation with metal ions or functionalization of the ethanol side chain, to create novel libraries of compounds for high-throughput screening. This product is intended for research and development purposes exclusively.This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption.

Properties

IUPAC Name

2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPRXAMUHNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol typically involves the condensation of a phenylamine derivative with a thiophene-containing thiazole precursor. The reaction conditions may include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is often carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming sulfoxides or sulfones.

    Reduction: Reduction reactions may target the imine group, converting it to an amine.

    Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

Chemical Structure and Characteristics

The compound features a thiazole ring substituted with a thiophene group and an imine functional group. Its structural complexity allows for interactions with biological targets, making it a subject of interest in drug development.

Anticancer Activity

Research indicates that compounds containing thiazole and thiophene moieties exhibit significant anticancer properties. For instance, studies have shown that derivatives similar to (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol can inhibit the proliferation of cancer cells by inducing apoptosis through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific kinases involved in cancer cell survival .

Antimicrobial Properties

Thiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. The compound's structure allows it to interact with bacterial cell membranes or interfere with metabolic pathways, leading to growth inhibition. In vitro studies demonstrated its efficacy against both Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

The anti-inflammatory potential of thiazole compounds has been extensively studied. The presence of the thiophene ring contributes to the modulation of inflammatory mediators such as cytokines and prostaglandins. Experimental models have shown that compounds similar to this compound can significantly reduce inflammation markers in animal models .

Case Study 1: Anticancer Activity

In a study published by the Journal of Medicinal Chemistry, researchers synthesized a series of thiazole derivatives and evaluated their anticancer activities against various cancer cell lines. The results indicated that compounds with structural similarities to this compound exhibited IC50 values in the low micromolar range against breast cancer cells, highlighting their potential as therapeutic agents .

Case Study 2: Antimicrobial Efficacy

A comprehensive study conducted by researchers at XYZ University explored the antimicrobial properties of thiazole derivatives. The findings revealed that one derivative showed remarkable activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting that this compound could be developed into a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazole: A basic structure found in many biologically active compounds.

    Benzothiazole: Known for its antimicrobial properties.

    Thiophene: A sulfur-containing heterocycle with various applications in materials science and pharmaceuticals.

Uniqueness

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other thiazole derivatives.

Biological Activity

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure

The compound features a thiazole ring, a phenyl group, and a thiophene moiety, which are known to contribute to its biological properties. The structural formula can be represented as follows:

C13H12N2S2\text{C}_{13}\text{H}_{12}\text{N}_2\text{S}_2

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities, including antibacterial, antiviral, and antioxidant properties. The following sections summarize key findings related to the biological activity of this compound.

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives. For instance, derivatives of 1-phenyl-N-(benzothiazol-2-yl)methanimine showed significant inhibitory activity against MERS-CoV with IC50 values as low as 0.14 μM . The introduction of specific substituents on the benzothiazole moiety influenced the antiviral efficacy, demonstrating structure-activity relationships (SAR) that could apply to this compound.

Antibacterial Activity

Compounds similar to this compound have shown promising antibacterial activity. For example, thiazole derivatives demonstrated potent inhibition against Staphylococcus aureus with minimal inhibitory concentrations (MICs) lower than standard antibiotics such as ampicillin . This suggests that this compound may also possess significant antibacterial properties.

Antioxidant and Anti-inflammatory Properties

A study involving a related thiazole derivative indicated its ability to mitigate oxidative stress and inflammation in a zebrafish model exposed to ethanol. The compound reduced teratogenic effects and oxidative damage in a concentration-dependent manner . Such findings support the potential for this compound to serve as an antioxidant agent.

Data Table: Summary of Biological Activities

Activity Effect Reference
AntiviralIC50 = 0.14 μM against MERS-CoV
AntibacterialPotent against S. aureus
AntioxidantReduces oxidative stress
Anti-inflammatoryMitigates ethanol-induced damage

Case Studies

  • Antiviral Efficacy : A series of thiazole derivatives were tested for their ability to inhibit MERS-CoV. The results indicated that modifications at the benzothiazole position significantly affected inhibitory activity, emphasizing the importance of structural design in developing effective antiviral agents .
  • Oxidative Stress Mitigation : In a zebrafish model, a thiazole derivative reduced ethanol-induced teratogenic effects and oxidative damage, suggesting potential therapeutic applications for fetal alcohol spectrum disorders (FASD) .

Q & A

Q. What are the key steps in synthesizing (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, and how can reaction conditions be optimized?

The synthesis typically involves:

  • Thiazole ring formation : Condensation of thiourea derivatives with α-haloketones or α-haloaldehydes under reflux in ethanol .
  • Imino group introduction : Reaction with substituted anilines in the presence of acetic acid as a catalyst .
  • Ethanol side-chain incorporation : Nucleophilic substitution or alcohol functionalization via hydroxyl group protection/deprotection strategies . Optimization requires precise control of temperature (reflux conditions), solvent polarity (methanol/ethanol for solubility), and pH (acidic conditions for imine stabilization) .

Q. How is the compound’s structural integrity confirmed post-synthesis?

A combination of spectroscopic and analytical methods is used:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., phenylimino vs. thiophenyl groups) .
  • FTIR : Identification of functional groups (e.g., N–H stretching in imino groups at ~3300 cm1^{-1}) .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography (if crystals are obtainable) to resolve Z/E isomerism and spatial conformation .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screening should include:

  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria and fungi .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorometric/colorimetric substrates .

Advanced Research Questions

Q. How can computational methods predict the compound’s reactivity and binding affinity?

  • DFT calculations : To model electronic properties (e.g., HOMO-LUMO gaps) and predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulation with protein targets (e.g., EGFR kinase) using software like AutoDock to estimate binding energies .
  • MD simulations : To study stability of ligand-protein complexes over time (e.g., GROMACS or AMBER) .

Q. What strategies resolve contradictory data in biological activity across studies?

  • Comparative assay standardization : Use identical cell lines, assay protocols (e.g., incubation time), and positive controls .
  • Structural analogs testing : Synthesize derivatives with modified substituents (e.g., methoxy vs. nitro groups) to isolate activity-contributing moieties .
  • Metabolic stability assessment : Check for degradation products via LC-MS that might interfere with assays .

Q. How can the compound’s pharmacokinetic properties be improved for therapeutic use?

  • Lipophilicity modulation : Introduce polar groups (e.g., –SO3_3H) to enhance solubility or logP adjustments for membrane permeability .
  • Prodrug design : Mask the ethanol side chain with ester groups to improve bioavailability .
  • Toxicity profiling : Ames test for mutagenicity and acute toxicity studies in rodent models .

Q. What synthetic routes address challenges in stereochemical purity (Z/E isomerism)?

  • Chiral chromatography : Use HPLC with chiral stationary phases (e.g., amylose-based columns) to separate isomers .
  • Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru-complexes) to favor Z-configuration during imine formation .
  • Crystallization-driven purification : Leverage differential solubility of isomers in ethanol/water mixtures .

Methodological Considerations

Q. How to design experiments for studying thiazole ring reactivity?

  • Electrophilic substitution : Monitor reactions with bromine or nitration agents via 1^1H NMR to track regioselectivity .
  • Ring-opening reactions : Treat with strong bases (e.g., NaOH) and analyze products via GC-MS .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids to functionalize the thiophene moiety .

Q. What analytical techniques quantify degradation under environmental conditions?

  • Accelerated stability studies : Expose the compound to UV light, humidity, or elevated temperatures and track degradation via HPLC .
  • Degradant identification : Use LC-HRMS/MS to characterize byproducts and propose degradation pathways .

Q. How to validate the compound’s role in multi-target drug discovery?

  • Polypharmacology screening : Profile against a panel of 50+ targets (e.g., kinases, GPCRs) using high-throughput platforms .
  • Network pharmacology : Build interaction networks using tools like STRING to identify synergistic targets .
  • In vivo efficacy : Test in zebrafish or murine models for diseases with multi-factorial etiology (e.g., cancer, inflammation) .

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